N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
Description
N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine (CAS: 893729-47-0) is a sulfone-containing organic compound featuring a tetrahydrothiophene ring system fully oxidized to a sulfone group (SO₂). The molecule is substituted with a methyl-beta-alanine moiety, giving it a zwitterionic character under physiological conditions. Its empirical formula is C₈H₁₅NO₄S (calculated molecular weight: 221.27 g/mol), though conflicting data from Sigma-Aldrich lists the molecular weight as 193.17 g/mol (likely due to an error in the provided Hill notation) .
Properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)-methylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-9(4-2-8(10)11)7-3-5-14(12,13)6-7/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCMHSRGXIZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596386 | |
| Record name | N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893729-47-0 | |
| Record name | N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Tetrahydrothiophene Sulfone Intermediate
The sulfone moiety (1,1-dioxide) is typically introduced by oxidation of tetrahydrothiophene derivatives. A commonly used oxidant is [bis(trifluoroacetoxy)iodo]benzene (TFAIB), which has been demonstrated to effectively oxidize diols and related substrates under mild conditions with high yields.
- Oxidation with TFAIB proceeds in acetic acid-water mixtures, often catalyzed by perchloric acid.
- The reaction mechanism involves glycol-bond cleavage and formation of sulfone groups.
- Yields of oxidation products are generally high (up to 95%).
- The oxidation conditions are mild, avoiding harsh reagents that might degrade sensitive functional groups.
This oxidation step is critical to convert tetrahydrothiophene to the corresponding 1,1-dioxide form, which is essential for the biological and chemical properties of the target compound.
Industrial Considerations and Optimization
The above synthetic route has been optimized to address issues such as:
- Avoiding hazardous reagents like lithium aluminum hydride used in older methods.
- Using readily available starting materials.
- Mild reaction conditions to improve safety and scalability.
- High purity and yield of the final product.
The method described in CN113024505A is noted for its suitability for industrial-scale production due to these factors.
Summary Table of Preparation Steps
Research Findings and Notes
- The oxidation step with TFAIB is highly efficient and avoids free radical pathways, confirmed by kinetic studies and radical scavenger tests.
- Methylation using dimethyl sulfate requires careful temperature control to prevent over-alkylation or decomposition.
- The overall synthetic sequence balances yield, safety, and cost, making it suitable for scale-up.
- Purification often involves acid-base extraction and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring .
Scientific Research Applications
Pharmaceutical Development
N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine has been investigated for its role as an inhibitor of certain kinases involved in inflammatory processes and cancer progression. For instance, compounds that inhibit ITK kinase have shown promise in treating autoimmune diseases and cancers due to their ability to modulate T cell responses .
Sports Nutrition
Research indicates that beta-alanine supplementation can enhance muscle carnosine levels, thereby improving exercise performance. Studies have shown that supplementation with beta-alanine leads to significant increases in muscle carnosine content, which correlates with improved high-intensity exercise tolerance . This suggests that this compound may be beneficial for athletes seeking performance enhancement.
Neurological Research
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Inhibition of ITK Kinase
A study focused on the inhibition of ITK kinase demonstrated that compounds related to this compound significantly reduced T cell activation in vitro. This finding suggests potential therapeutic applications in treating conditions characterized by excessive T cell activity, such as asthma and other inflammatory diseases.
Case Study 2: Beta-Alanine Supplementation
In a controlled trial involving athletes, subjects who received beta-alanine supplementation exhibited a 91% increase in muscle carnosine levels compared to the placebo group. This increase was associated with improved performance metrics, including enhanced endurance during high-intensity workouts .
Table 1: Summary of Applications
Table 2: Performance Metrics from Beta-Alanine Supplementation Study
| Time Point | Muscle Carnosine Increase (%) | Exercise Tolerance Improvement (%) |
|---|---|---|
| Pre | - | - |
| Post | +91.1 | +35 |
| Week 4 | +59 | +25 |
| Week 8 | +35 | +15 |
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Sulfone vs. Imidazole Oxide Backbones: Unlike imidazole oxide derivatives (e.g., N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide), which exhibit strong hydrogen-bonding interactions due to their carboxamide and N-oxide groups , the sulfone group in the target compound may enhance solubility and metabolic stability but lacks direct hydrogen-bond donor capacity.
Substituent Diversity: The beta-alanine moiety distinguishes the target compound from ethanolamine or piperazine derivatives (e.g., CAS 70519-72-1 and 436852-26-5). Beta-alanine’s carboxylic acid group introduces pH-dependent charge states, which could influence bioavailability or receptor binding compared to simpler amines .
Salt Forms and Stability :
- Hydrochloride salts (e.g., CAS 70519-72-1) are common in pharmaceuticals for improved solubility, but the target compound’s zwitterionic nature (from beta-alanine) may reduce reliance on salt formation for stability .
Biological Activity
N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine is a compound that has garnered interest due to its potential biological activities, particularly in relation to neurotoxicity and metabolic interactions. This article reviews the current understanding of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its unique thienyl structure, which is believed to contribute to its biological properties. The presence of the dioxo group enhances its reactivity and potential interactions within biological systems.
Neurotoxicity
Research indicates that compounds similar to this compound may exhibit neurotoxic effects through mechanisms such as overstimulation of neurotransmitter receptors. For instance, beta-N-oxalylamino-L-alanine (L-BOAA), a related compound, has been shown to selectively inhibit mitochondrial enzyme NADH-dehydrogenase at specific concentrations, leading to excitotoxicity in neuronal tissues . This suggests that this compound could potentially influence similar pathways.
Case Studies and Experimental Findings
While direct studies on this compound are scarce, related research provides insights into its biological activity:
- Neurotoxic Effects : A study highlighted that L-BOAA induced significant neurotoxic effects by overstimulating AMPA receptors at micromolar concentrations. This raises concerns about the neurotoxicity of structurally similar compounds like this compound .
- Metabolic Regulation : Research on BMAA revealed that it influences primary metabolic processes in cyanobacteria under nitrogen-limited conditions. This suggests that this compound may similarly affect metabolic pathways in various organisms .
Data Table: Comparative Analysis of Related Compounds
Q & A
Q. What are the recommended synthetic pathways for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling the tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydro-3-thienyl) with N-methyl-beta-alanine. Key steps include:
- Sulfonation : Oxidizing tetrahydrothiophene to the sulfone derivative using oxidizing agents like hydrogen peroxide or mCPBA .
- Amine Functionalization : Introducing the N-methyl-beta-alanine group via nucleophilic substitution or amide coupling reactions.
- Purification : Use flash chromatography (silica gel, eluent: dichloromethane/methanol gradients) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the product. Purity >95% can be confirmed via HPLC-UV (λ = 210 nm) and NMR (¹H/¹³C) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H NMR should show peaks for the sulfone group (δ ~3.0–3.5 ppm, thienyl protons) and N-methyl resonance (δ ~2.8–3.1 ppm). ¹³C NMR confirms sulfone carbons (δ ~50–55 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify the molecular ion ([M+H]⁺) with <2 ppm mass error.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric consistency .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Use multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern.
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/urine samples. Validate recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL) .
Advanced Research Questions
Q. How does the N-methyl group influence the conformational stability and biological activity of this compound?
Methodological Answer:
- Conformational Analysis : Use nuclear Overhauser effect (NOE) NMR to identify cis/trans amide rotamers. The N-methyl group restricts rotation, favoring a cis-amide geometry that enhances binding to enzyme active sites (e.g., bacterial translocase I) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., N-ethyl or unmethylated derivatives) and compare inhibitory activity via enzyme kinetics (IC₅₀ determination). Competitive inhibition assays with Mg²⁺ can reveal binding site interactions .
Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-UV.
- Mechanistic Insights : Use LC-QTOF-MS to identify degradation products (e.g., sulfone ring opening or beta-alanine hydrolysis). Adjust storage conditions (e.g., pH 6–7 buffers, inert atmosphere) to minimize instability .
Q. How can researchers evaluate the metabolic fate of this compound in mammalian systems?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via UPLC-Q-Exactive-MS.
- Isotope Tracing : Use ¹³C-labeled beta-alanine to track incorporation into metabolic pathways (e.g., citric acid cycle). Compare with endogenous N-methyl-beta-alanine levels detected in food-derived biomarkers .
Q. What computational methods support the design of this compound derivatives for targeted enzyme inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., MraY translocase). Focus on sulfone oxygen hydrogen bonds and hydrophobic packing of the thienyl ring.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Calculate binding free energies (MM-PBSA) to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
